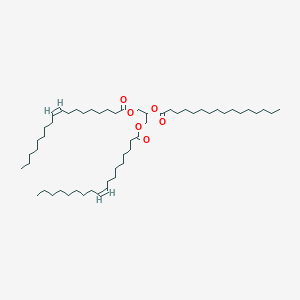

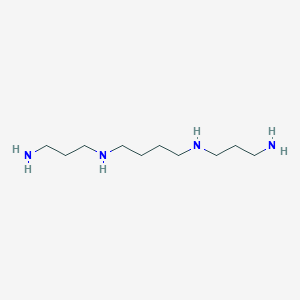

4-(1,3-Dithiolan-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It has shown potent activity in vitro and in vivo, particularly in targeting vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT receptor tyrosine kinases . This compound is primarily used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors .

Preparation Methods

The synthesis of SU11248 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the industrial production of SU11248 involves large-scale chemical synthesis, purification, and formulation processes to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

SU11248 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SU11248 has a wide range of scientific research applications, including:

Mechanism of Action

SU11248 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT receptor tyrosine kinases . This inhibition leads to the suppression of tumor angiogenesis and growth. The molecular targets and pathways involved include the inhibition of phosphorylation of these receptors, leading to reduced signaling through pathways such as the Ras and PI3 kinase pathways .

Comparison with Similar Compounds

SU11248 is unique in its ability to target multiple receptor tyrosine kinases simultaneously. Similar compounds include:

Imatinib: Primarily targets the BCR-ABL tyrosine kinase and is used in the treatment of chronic myeloid leukemia.

Sorafenib: Targets RAF kinases and vascular endothelial growth factor receptors, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT, used in the treatment of renal cell carcinoma and soft tissue sarcoma.

SU11248 stands out due to its broad spectrum of activity and its efficacy in treating multiple types of cancer .

Properties

IUPAC Name |

4-(1,3-dithiolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUEXHGSDXLLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368781 |

Source

|

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101033-03-8 |

Source

|

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)

![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)

![[phenylsulfanyl(phosphono)methyl]phosphonic acid](/img/structure/B22174.png)

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)